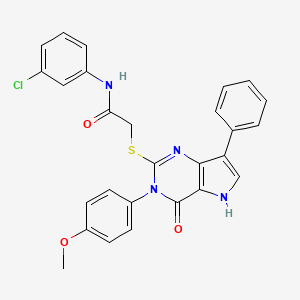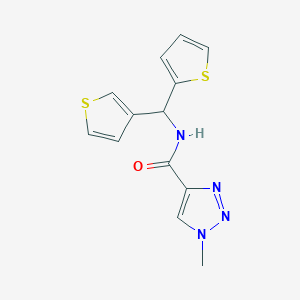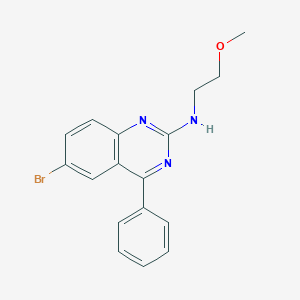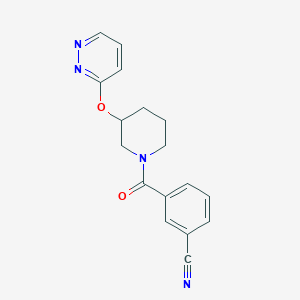
8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione" is part of a broader class of chemicals that often exhibit significant biological and pharmacological activities. Research in this domain primarily focuses on understanding the synthesis, structure, and reactivity of such compounds to exploit their potential in various applications, excluding drug use and dosages or side effects.
Synthesis Analysis
The synthesis of pyrazole and purine derivatives, similar to the compound , typically involves multistep chemical reactions, starting from base heterocyclic scaffolds. For instance, the synthesis of tetra-substituted pyrazolines and purine analogs involves strategic functionalization and cyclization reactions to introduce the desired substituents and achieve the complex molecular architecture characteristic of these compounds (Govindaraju et al., 2012).
Molecular Structure Analysis
The molecular structure of pyrazole and purine derivatives is crucial for their biological activities. Structural analysis often employs techniques like X-ray crystallography and NMR spectroscopy to elucidate the arrangement of atoms within these molecules and to understand how structural variations influence their reactivity and interactions with biological targets (Chauhan & Kumar, 2013).
Chemical Reactions and Properties
The reactivity of pyrazole and purine derivatives towards various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, is a key area of study. These reactions are essential for modifying the chemical structure to enhance biological activity or to introduce functional groups that enable further chemical transformations (Bhattacharya et al., 2022).
Physical Properties Analysis
The physical properties, such as melting point, boiling point, solubility, and stability of pyrazole and purine derivatives, are important for their practical applications. These properties are influenced by the molecular structure and dictate the conditions under which these compounds can be stored, handled, and applied in various contexts (Yahyazadeh et al., 2004).
Chemical Properties Analysis
Understanding the chemical properties, including acidity/basicity, reactivity towards different reagents, and stability under various conditions, is crucial for the development and application of pyrazole and purine derivatives. These properties determine how these compounds can be manipulated chemically to achieve desired modifications or to understand their mechanism of action in biological systems (Kiyani, 2018).
Applications De Recherche Scientifique
Synthesis and Characterization
Research in the synthesis and characterization of pyrazolylpurine derivatives highlights their significance in scientific studies. The synthesis of unsubstituted Pyrazolidine-3,5-dione through the cyclisation of (ethoxycarbonyl)acetohydrazide showcases foundational chemical reactions pertinent to the development of purine-based compounds, which could be foundational for understanding the chemical behavior and synthesis pathways of the specified compound (Dubau, 1983).
Metal Complex Formation
The ability of 6-(3,5-Dimethylpyrazol-1-yl)purine derivatives to form metal complexes, acting as artificial nucleobases, reveals the potential application of such compounds in creating metal-mediated base pairs. This suggests that similar compounds could play a role in the development of novel molecular structures with specific recognition capabilities for canonical nucleobases, possibly contributing to advancements in nucleic acid-based technologies and biochemistry (Sinha et al., 2015).
Intermolecular Interaction Analysis
Investigations into the intermolecular interactions of related xanthine derivatives, such as 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, offer insights into their anisotropic distribution of interaction energies. Such studies are crucial for understanding the molecular arrangement and potential applications of these compounds in material science and molecular engineering, possibly paving the way for the design of new materials (Shukla et al., 2020).
Anticancer and Antiviral Potential
The synthesis and biological activity evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines, which bear structural similarities to pyrazolylpurine derivatives, demonstrate significant cytotoxic properties against various cancer cell lines. Such findings highlight the potential of purine derivatives in the development of novel anticancer therapeutics. This area of research might reveal similar therapeutic potentials for the compound , suggesting its possible applications in medicinal chemistry and oncology (Deady et al., 2003).
Propriétés
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O3/c1-5-24-7-6-20-11-12(19(4)15(23)17-13(11)22)16-14(20)21-10(3)8-9(2)18-21/h8H,5-7H2,1-4H3,(H,17,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMWYCXIZNAQLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2496253.png)
![3,5-Difluoro-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2496255.png)
![4-(4-Methoxyphenyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-(2-pyridinyl)pyrimidine](/img/structure/B2496256.png)


![2-chloro-N-[(ethylcarbamoyl)methyl]acetamide](/img/structure/B2496261.png)
![N-(3-chloro-4-fluorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2496262.png)
![2-((3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-cyclohexylacetamide](/img/structure/B2496263.png)




![1-({1-[3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}methyl)-1H-1,3-benzodiazole](/img/structure/B2496274.png)